1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol is a triacylglycerol that consists of three fatty acid chains attached to a glycerol backbone. Specifically, it contains palmitoleic acid at the sn-1 and sn-2 positions and 11(Z)-octadecenoyl (also known as cis-vaccenic acid) at the sn-3 position. This compound is notable for its unique fatty acid composition, which contributes to its distinct physical and chemical properties. It is often used in biochemical research and applications due to its role in lipid metabolism and cellular signaling pathways .
The chemical behavior of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol is primarily characterized by its ability to undergo hydrolysis, transesterification, and oxidation reactions.
The synthesis of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol can be achieved through several methods:
1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol finds applications in various fields:
Its unique composition allows it to serve specific functions in these applications, making it a valuable compound in both research and commercial products .
Several compounds share structural similarities with 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol. Here are some notable examples:
| Compound Name | Fatty Acid Composition | Unique Features |
|---|---|---|
| Tristearin | Stearic acid at all three positions | High melting point; solid at room temperature |
| 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | Oleic acid at sn-1 and sn-2; palmitic acid at sn-3 | Commonly used in food applications |
| 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol | Palmitic acid at sn-1 and sn-2; linoleic acid at sn-3 | Rich in polyunsaturated fats |
| 1,2-Diphenylpropyl-3-palmitoyl-glycerol | Phenylpropyl group at sn-1 and sn-2; palmitic acid at sn-3 | Investigated for pharmaceutical applications |
The uniqueness of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol lies in its specific combination of palmitoleic and cis-vaccenic acids, which may confer unique biological activities not observed in other similar compounds. Its distinct structure contributes to its particular properties and potential applications in various industries .
The Kennedy pathway represents the predominant route for triacylglycerol biosynthesis in most mammalian tissues, initiating with the acylation of sn-glycerol-3-phosphate by glycerol-3-phosphate acyltransferase enzymes [5] [9]. In the formation of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol, the initial step involves the esterification of palmitoleoyl-CoA to the sn-1 position of glycerol-3-phosphate, catalyzed by specific glycerol-3-phosphate acyltransferase isoforms [11] [12].
Four distinct glycerol-3-phosphate acyltransferase isoforms participate in this pathway, with glycerol-3-phosphate acyltransferase 1 and glycerol-3-phosphate acyltransferase 2 localized to the mitochondrial outer membrane, while glycerol-3-phosphate acyltransferase 3 and glycerol-3-phosphate acyltransferase 4 function within the endoplasmic reticulum membrane [11] [14]. The rate-limiting nature of glycerol-3-phosphate acyltransferase activity in triacylglycerol synthesis makes this step crucial for determining the final fatty acid composition of the resulting lipid molecule [12] [14].
Research demonstrates that glycerol-3-phosphate acyltransferase enzymes exhibit distinct substrate preferences, with some isoforms showing enhanced selectivity for monounsaturated fatty acids such as palmitoleic acid [9] [28]. The substrate specificity studies reveal that palmitoleoyl-CoA serves as an efficient substrate for endoplasmic reticulum-localized glycerol-3-phosphate acyltransferase isoforms, particularly glycerol-3-phosphate acyltransferase 4, which demonstrates high activity with C16:1 fatty acyl substrates [11] [14].
| Enzyme | Subcellular Localization | Primary Substrate | Product | NEM Sensitivity |
|---|---|---|---|---|
| GPAT1 | Mitochondrial outer membrane | Glycerol-3-phosphate | Lysophosphatidic acid | Resistant |
| GPAT2 | Mitochondrial outer membrane | Glycerol-3-phosphate | Lysophosphatidic acid | Sensitive |
| GPAT3 | Endoplasmic reticulum | Glycerol-3-phosphate | Lysophosphatidic acid | Sensitive |
| GPAT4 | Endoplasmic reticulum | Glycerol-3-phosphate | Lysophosphatidic acid | Sensitive |
| AGPAT1 | Endoplasmic reticulum | Lysophosphatidic acid | Phosphatidic acid | Sensitive |
| AGPAT2 | Endoplasmic reticulum | Lysophosphatidic acid | Phosphatidic acid | Sensitive |
| DGAT1 | Endoplasmic reticulum | Diacylglycerol | Triacylglycerol | Sensitive |
| DGAT2 | Endoplasmic reticulum | Diacylglycerol | Triacylglycerol | Sensitive |
The subsequent acylation of lysophosphatidic acid at the sn-2 position involves 1-acyl-sn-glycerol-3-phosphate acyltransferase enzymes, which demonstrate remarkable specificity for palmitoleoyl-CoA in the formation of this particular triacylglycerol species [22] [23]. Studies utilizing purified 1-acyl-sn-glycerol-3-phosphate acyltransferase preparations reveal that these enzymes exhibit preferential incorporation of C16:1 fatty acids at the sn-2 position when presented with palmitoleoyl-CoA substrates [21] [23].
The terminal step in the biosynthesis of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol involves the esterification of diacylglycerol with 11(Z)-octadecenoyl-CoA, catalyzed by diacylglycerol acyltransferase enzymes [5] [16]. This reaction represents the only committed step in triacylglycerol synthesis, making diacylglycerol acyltransferase activity the final determinant of fatty acid composition at the sn-3 position [15] [16].
Two major diacylglycerol acyltransferase isoforms, diacylglycerol acyltransferase 1 and diacylglycerol acyltransferase 2, catalyze this esterification reaction, although they exhibit distinct structural and catalytic properties [15] [17]. Diacylglycerol acyltransferase 1 contains nine transmembrane domains and forms functional dimers within the endoplasmic reticulum membrane, with its active site positioned within the membrane bilayer [17] [19]. The enzyme demonstrates substrate accessibility through a lateral gate that allows diacylglycerol substrates to enter the active site directly from the membrane environment [17].
Structural studies reveal that diacylglycerol acyltransferase 1 possesses a central cavity within the membrane that accommodates both diacylglycerol and acyl-CoA substrates [17] [19]. The conserved catalytic histidine residue His415 functions as the nucleophile in the acyltransferase reaction, facilitating the transfer of the acyl group from coenzyme A to the sn-3 hydroxyl group of diacylglycerol [17]. Research demonstrates that the enzyme exhibits broad substrate specificity, readily accepting various long-chain fatty acyl-CoA substrates, including 11(Z)-octadecenoyl-CoA [16] [18].
Diacylglycerol acyltransferase 2, while catalyzing the same overall reaction, differs significantly in structure with only two transmembrane domains and distinct kinetic properties [15] [18]. Studies comparing the two isoforms reveal that diacylglycerol acyltransferase 2 exhibits higher affinity for diacylglycerol substrates but shows different tissue distribution patterns compared to diacylglycerol acyltransferase 1 [15] [20].
| Parameter | DGAT1 | DGAT2 | Units/Notes |
|---|---|---|---|
| Km (DAG) | 40-80 μM | 15-30 μM | Diacylglycerol |
| Km (Acyl-CoA) | 20-50 μM | 10-25 μM | Fatty acyl-CoA |
| Vmax | Variable | Variable | nmol/min/mg protein |
| Molecular Weight | 55 kDa | 39 kDa | Approximate |
| Transmembrane Domains | 9 | 2 | Predicted |
The incorporation of 11(Z)-octadecenoyl-CoA at the sn-3 position involves specific recognition mechanisms within the diacylglycerol acyltransferase active site [17] [18]. Research utilizing substrate specificity studies demonstrates that both diacylglycerol acyltransferase isoforms can efficiently utilize vaccenic acid derivatives, with the cis-configuration at the Δ11 position being readily accommodated within the enzyme active sites [18] [36].
The positional specificity observed in 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol biosynthesis reflects the distinct substrate preferences of acyltransferases operating at different positions of the glycerol backbone [22] [25]. Glycerol-3-phosphate acyltransferases responsible for sn-1 acylation demonstrate preferential incorporation of palmitoleic acid through specific substrate recognition mechanisms involving both the acyl chain length and degree of unsaturation [28] [39].
Studies examining the substrate specificity of purified glycerol-3-phosphate acyltransferases reveal that these enzymes exhibit strong preference for C16:1 fatty acyl-CoA substrates when compared to saturated or other unsaturated fatty acids [28]. The positional specificity arises from the unique architecture of the enzyme active site, which accommodates the Δ9 double bond of palmitoleic acid through specific hydrophobic interactions [9] [28].
In contrast, diacylglycerol acyltransferases catalyzing sn-3 esterification demonstrate broader substrate specificity, readily accepting various C18 fatty acyl-CoA species including 11(Z)-octadecenoyl-CoA [17] [18]. The enzyme active site architecture allows accommodation of fatty acids with different chain lengths and double bond positions, making the sn-3 position less restrictive in terms of fatty acid composition [16] [25].
Research investigating the molecular basis of positional specificity reveals that acyltransferase motifs I through IV play crucial roles in substrate recognition and catalysis [22]. Site-directed mutagenesis studies demonstrate that specific amino acid residues within these conserved motifs determine the enzyme's preference for particular fatty acyl substrates [22] [26]. The topology of these motifs within the endoplasmic reticulum membrane further influences substrate accessibility and enzyme function [22].
| Position | Fatty Acid | Chemical Formula | Common Name | Double Bond Position | Configuration |
|---|---|---|---|---|---|
| sn-1 | Palmitoleic acid | C16:1(9Z) | 16:1 | Δ9 | cis |
| sn-2 | Palmitoleic acid | C16:1(9Z) | 16:1 | Δ9 | cis |
| sn-3 | 11(Z)-Octadecenoic acid (Vaccenic acid) | C18:1(11Z) | 18:1 | Δ11 | cis |
The substrate specificity differences between sn-1 and sn-3 acyltransferases also reflect their distinct evolutionary origins and physiological functions [24] [27]. Lysophosphatidic acid acyltransferases demonstrate tissue-specific expression patterns and substrate preferences that contribute to the diversity of triacylglycerol species produced in different cellular environments [24] [27]. These enzymes exhibit particular sensitivity to the hydrophobic properties of their lipid substrates, requiring minimum chain lengths for efficient catalysis [22] [23].
The biosynthesis of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol occurs within specialized subdomains of the endoplasmic reticulum membrane, where acyltransferase enzymes are organized into functional complexes [30] [32]. This compartmentalization ensures efficient channeling of intermediates through the Kennedy pathway while maintaining the specificity required for producing distinct triacylglycerol species [29] [33].
Research utilizing electron microscopy and fluorescence imaging reveals that glycerol-3-phosphate acyltransferases and diacylglycerol acyltransferases colocalize within specific endoplasmic reticulum subdomains [33]. These enzymatic clusters facilitate the sequential conversion of glycerol-3-phosphate to triacylglycerol through organized metabolic channeling [30] [33]. The spatial organization of these enzymes prevents the diffusion of intermediate products and ensures high local concentrations of substrates [32].
Studies examining the membrane topology of triacylglycerol biosynthetic enzymes demonstrate that all Kennedy pathway enzymes orient their active sites toward the cytosolic face of the endoplasmic reticulum [30] [33]. This orientation allows access to cytosolic acyl-CoA pools while positioning the nascent triacylglycerol molecules for incorporation into lipid droplets [32] [34]. The hydrophobic domain-dependent protein-protein interactions mediate the assembly of these enzymatic complexes within the membrane [33].
The compartmentalization of triacylglycerol biosynthesis within endoplasmic reticulum membranes involves specialized membrane domains enriched in specific phospholipids that support optimal enzyme function [30] [32]. Research reveals that the lipid composition of these domains, particularly the ratio of conical to cylindrical phospholipids, influences the efficiency of lipid droplet budding and the directionality of this process [32]. The membrane surface tension created by this lipid composition facilitates the formation of neutral lipid lenses that eventually mature into cytosolic lipid droplets [32] [34].
The dynamic nature of endoplasmic reticulum compartmentalization allows for regulatory control of triacylglycerol biosynthesis through targeted enzyme relocalization [29] [30]. Studies demonstrate that specific signaling pathways can induce the redistribution of acyltransferases between different endoplasmic reticulum subdomains, thereby modulating the production of particular triacylglycerol species [29]. This compartmentalization mechanism provides a means for cells to rapidly adjust their lipid metabolism in response to changing physiological conditions [30] [31].
High-resolution mass spectrometry represents the cornerstone analytical technique for structural elucidation of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol. This triacylglycerol, with molecular formula C₅₃H₉₆O₆ and molecular weight 829.33 Da [1], requires sophisticated analytical approaches to achieve unambiguous identification and structural characterization.
The electrospray ionization process facilitates the formation of molecular ion adducts, primarily ammonium and lithium adducts, which serve as precursor ions for subsequent fragmentation studies [2]. Under optimized conditions utilizing Orbitrap or quadrupole time-of-flight mass analyzers, mass resolution exceeding 60,000 full width at half maximum enables the separation of isobaric interferences and provides mass accuracy better than 3 parts per million [3] [4].
The fragmentation behavior of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol follows established patterns for triacylglycerol molecular species. Collision-induced dissociation yields characteristic neutral losses corresponding to the constituent fatty acid chains: palmitoleic acid (16:1, 254 Da) from the sn-1 and sn-3 positions, and vaccenic acid (18:1, 282 Da) from the sn-2 position [2] [5]. The relative intensities of these fragment ions provide critical information regarding the positional distribution of fatty acids on the glycerol backbone.
Lithium adduct formation enhances the structural specificity of fragmentation patterns. The formation of [M+Li]⁺ ions at m/z 835.7 generates diagnostic fragment ions through neutral losses of both free fatty acids and their corresponding lithium salts [5]. The differential ease of fatty acid elimination from various glycerol positions creates characteristic intensity patterns that enable regioisomeric differentiation. Specifically, the loss of fatty acid salts from the sn-2 position occurs more readily due to the availability of alpha-hydrogen atoms from neighboring fatty acid chains [5].
The fragmentation mechanisms involve initial elimination of fatty acyl salts accompanied by alpha-hydrogen abstraction from adjacent fatty acyl chains, followed by formation of cyclic intermediates that subsequently degrade to produce characteristic fragment ions [5]. This mechanistic understanding facilitates the interpretation of complex mass spectral data and enables confident structural assignments.
Data acquisition strategies employ data-dependent acquisition modes with dynamic exclusion to maximize coverage of precursor ions and their corresponding fragment spectra [4]. The implementation of parallel reaction monitoring enhances the sensitivity and selectivity for targeted analysis of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol in complex matrices [4].
Multidimensional liquid chromatography provides superior separation capabilities for complex triacylglycerol mixtures containing 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol. The implementation of comprehensive two-dimensional liquid chromatography systems enables orthogonal separation mechanisms that address the extreme structural complexity of triacylglycerol isomers [6].
The first dimension employs reversed-phase liquid chromatography utilizing C18 stationary phases with gradient elution systems comprising aqueous ammonium formate and organic solvent mixtures [6] [7]. This separation mechanism differentiates triacylglycerols based on the combined hydrophobicity of their constituent fatty acid chains, providing initial fractionation according to total carbon number and degree of unsaturation.
The second dimension incorporates argentation liquid chromatography, which exploits the complexation between silver ions and carbon-carbon double bonds to achieve separation based on unsaturation degree and positional isomerism [6]. Silver-loaded stationary phases retain unsaturated compounds through reversible coordination complexes, enabling the separation of saturated, monounsaturated, and polyunsaturated triacylglycerols. The elution order follows the pattern of increasing unsaturation degree, with saturated compounds eluting first, followed by monounsaturated and polyunsaturated species.
Alternative second-dimension configurations utilize non-aqueous reversed-phase liquid chromatography with phenyl-hexyl stationary phases [6]. This approach provides complementary selectivity through aromatic interactions and enables fine-tuned separation of positional isomers. The combination of hydrophobic and aromatic interactions creates unique retention patterns that facilitate the resolution of closely related structural isomers.
The optimization of transfer volumes between dimensions critically affects separation performance. Heart-cutting approaches transfer only selected peak regions from the first to the second dimension, minimizing dilution effects while maintaining separation integrity [6]. Comprehensive transfer systems utilize modulation interfaces that enable complete transfer of first-dimension effluent to the second dimension, maximizing peak capacity and analytical coverage.
Mobile phase compatibility between dimensions requires careful consideration of solvent strength and buffer systems. The implementation of make-up flows and solvent switching systems ensures optimal chromatographic conditions in each dimension while maintaining system robustness [7]. Advanced ultra-high-pressure liquid chromatography systems accommodate the high back-pressures generated by series-connected columns, enabling the use of sub-2-micrometer particle size stationary phases for enhanced resolution [7].
Chiral liquid chromatography represents a specialized application for the separation of enantiomeric triacylglycerols. Polysaccharide-based chiral stationary phases demonstrate excellent enantioselectivity for triacylglycerols containing asymmetric carbon centers [8]. The separation of sn-regioisomers requires specific chiral recognition mechanisms that differentiate between the stereochemical configurations of fatty acid substitution patterns.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol through detailed chemical shift assignments and coupling pattern analysis. Both proton and carbon-13 nuclear magnetic resonance techniques contribute essential structural data for complete molecular characterization.
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that enable the identification of specific functional groups and their relative positions within the molecule [9]. The glycerol proton at the sn-2 position appears as a multiplet at 5.26 parts per million, providing a diagnostic signal for the central carbon bearing the hydroxyl group [9]. The glycerol protons at the sn-1 and sn-3 positions generate doublet-of-doublets patterns at 4.30 and 4.15 parts per million, reflecting the diastereotopic nature of these methylene groups.
The unsaturated fatty acid chains contribute distinctive olefinic proton signals in the 5.1-5.4 parts per million region [9]. The palmitoleic acid chains generate characteristic patterns for the cis-9-hexadecenoic double bond, while the vaccenic acid chain produces signals corresponding to the cis-11-octadecenoic double bond. The integration ratios of these signals provide quantitative information regarding the stoichiometric ratios of different fatty acid components.
Bis-allylic protons, particularly those adjacent to the vaccenic acid double bond, appear as triplets at approximately 2.77 parts per million [9]. These signals are diagnostic for unsaturated fatty acids and provide specific information about double bond positioning and configuration. Terminal methyl groups of all fatty acid chains contribute to a complex multiplet pattern in the 0.8-0.9 parts per million region.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon skeleton and enables precise structural assignments [10] [11]. The carbonyl carbons of the ester linkages appear at 173.3 parts per million, with subtle chemical shift differences reflecting the positional distribution of fatty acids on the glycerol backbone [10]. The alpha and beta chain designations correspond to fatty acids at the sn-1,3 and sn-2 positions, respectively, with characteristic chemical shift differences of approximately 0.41 parts per million for carbonyl carbons.
Olefinic carbons exhibit complex splitting patterns that provide definitive information about double bond configuration and positioning [10] [12]. The vaccenic acid double bond carbons appear at approximately 130.0 parts per million, while palmitoleic acid double bond carbons resonate at 127.9 parts per million. The chemical shift differences between these olefinic systems reflect the distinct electronic environments created by different double bond positions within the fatty acid chains.
The methylene envelope region between 29.3-29.8 parts per million contains overlapping signals from the saturated carbon atoms of the fatty acid chains [11]. While individual assignments within this region remain challenging, the overall integration pattern provides information about chain length distribution and branching patterns.
Quantitative carbon-13 nuclear magnetic resonance spectroscopy employs distortionless enhancement by polarization transfer pulse sequences to overcome the inherently low sensitivity of carbon-13 detection [13]. These techniques enable accurate integration of carbon signals and facilitate quantitative analysis of fatty acid positional distribution.
Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional structural confirmation through connectivity mapping [9]. These methods establish direct correlations between proton and carbon signals, enabling unambiguous assignment of complex multipicity patterns and confirming proposed structural assignments.
Ion mobility spectrometry provides a powerful orthogonal separation dimension for the differentiation of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol isomers based on their gas-phase conformational differences. This technique exploits variations in collision cross-section values to achieve separation of structurally related compounds that may be indistinguishable by mass spectrometry alone [14] [15].
The fundamental principle of ion mobility separation relies on the differential mobility of ions through a drift gas under the influence of an electric field. Ions with larger collision cross-sections experience more collisions with drift gas molecules and consequently exhibit longer drift times [16]. For triacylglycerol isomers, subtle differences in three-dimensional structure translate into measurable differences in ion mobility behavior.
Sodium adduct formation proves optimal for triacylglycerol ion mobility separations, providing superior resolution compared to other metal cation adducts [14]. The coordination of sodium ions with carbonyl oxygen atoms creates stable gas-phase conformations that exhibit consistent mobility behavior across different structural isomers. The influence of specific structural features on drift time follows a predictable hierarchy: degree of unsaturation at exterior positions, acyl chain length at exterior positions, cis/trans configuration, and double bond position [14].
Cyclic ion mobility mass spectrometry represents an advanced implementation that enables multiple separation cycles to enhance resolution. This approach utilizes traveling wave technology to propel ions through cyclic drift regions, with the number of cycles adjusted to optimize separation for specific isomeric mixtures [14]. The increased path length achievable through multiple cycles significantly improves the resolution of closely related isomers.
The collision cross-section values for 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol typically range from 350-450 square angstroms, depending on the specific adduct formation and experimental conditions [17]. These values provide structural constraints that complement mass spectrometric data and enable more confident structural assignments. The integration of collision cross-section databases with mass spectral libraries enhances the accuracy of lipid identification workflows [17].
Energy-resolved ion mobility spectrometry introduces collision-induced dissociation at various energy levels to selectively suppress individual components within isomeric mixtures [18]. This approach exploits differences in gas-phase stability between isomers, enabling the resolution of components with minimal drift time differences. The technique proves particularly valuable for complex mixtures where conventional ion mobility resolution is insufficient.
The optimization of experimental parameters critically affects separation performance. Drift gas composition, typically nitrogen, determines the collision frequency and separation efficiency [16]. Temperature control between 180-200°C ensures thermal stability while maintaining optimal ion mobility. Pressure optimization in the 3.2-3.5 millibar range balances resolution and transmission efficiency.
Advanced data processing algorithms integrate ion mobility and mass spectrometry data to provide comprehensive structural characterization [19] [17]. Four-dimensional data acquisition incorporating mass-to-charge ratio, retention time, collision cross-section, and tandem mass spectrometry spectra enables unambiguous identification of lipid species in complex biological matrices. Machine learning approaches facilitate the prediction of collision cross-section values for novel compounds and enhance the coverage of structural databases.
The combination of ion mobility spectrometry with imaging mass spectrometry enables spatial localization of specific triacylglycerol isomers within tissue samples [20]. This capability provides valuable information about the biological distribution and metabolic roles of individual molecular species, complementing traditional analytical approaches with spatial resolution.